molecular formula C8H7ClF2S B6302511 4-[(Chlorodifluoromethyl)thio]toluene CAS No. 94169-13-8

4-[(Chlorodifluoromethyl)thio]toluene

Cat. No.: B6302511
CAS No.: 94169-13-8
M. Wt: 208.66 g/mol
InChI Key: AOBPSFBAJVTAHM-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a chlorodifluoromethylthio group attached to a toluene ring, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chlorodifluoromethyl)thio]toluene typically involves the reaction of toluene derivatives with chlorodifluoromethylthiolating agents. One common method includes the use of chlorodifluoromethylthiol (ClCF2H) in the presence of a base to facilitate the substitution reaction . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-[(Chlorodifluoromethyl)thio]toluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert the chlorodifluoromethylthio group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted toluene derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-[(Chlorodifluoromethyl)thio]toluene has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which 4-[(Chlorodifluoromethyl)thio]toluene exerts its effects involves the interaction of the chlorodifluoromethylthio group with specific molecular targets. This interaction can modulate enzyme activity, alter protein function, and affect cellular pathways. The compound’s unique structure allows it to engage in specific binding interactions, making it a useful tool in mechanistic studies .

Comparison with Similar Compounds

  • 4-[(Trifluoromethyl)thio]toluene
  • 4-[(Difluoromethyl)thio]toluene
  • 4-[(Fluoromethyl)thio]toluene

Comparison: Compared to its analogs, 4-[(Chlorodifluoromethyl)thio]toluene exhibits distinct reactivity and stability due to the presence of the chlorodifluoromethylthio group. This unique feature enhances its utility in various chemical transformations and applications .

Properties

IUPAC Name

1-[chloro(difluoro)methyl]sulfanyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2S/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBPSFBAJVTAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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